6-Nitro-1H-indazole-3-carboxylic acid
Overview
Description
6-Nitro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5N3O4 and its molecular weight is 207.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- Large-scale Synthesis : An efficient large-scale synthesis method using carbon-14 for 1H-indazole-[3-14C]carboxylic acid, starting from [14C]potassium cyanide, has been developed. This involves key transformations like aromatic nucleophilic substitution and aniline nitrosation/cyclization (Coelho & Schildknegt, 2007).
Biological Activity
- Inhibition of Nitric Oxide Synthases : Certain 7-substituted and 3,7-disubstituted indazoles, including variants of 1H-indazole, have been observed to inhibit nitric oxide synthases (NOS). Specific compounds showed preference for constitutive NOS over inducible NOS, demonstrating potential therapeutic relevance (Cottyn et al., 2008).
Chemical Properties and Reactions
- Ring Opening in Decarboxylation : Studies show that 1-arylindazole-3-carboxylic acids undergo ring fission during decarboxylation, yielding N-arylanthranilonitrile, especially when the aryl substituent carries an electron-withdrawing group (Gale & Wilshire, 1973).
- Direct Access to Derivatives : An optimized procedure provides general access to 1H-indazole-3-carboxaldehydes, key intermediates for a variety of polyfunctionalized 3-substituted indazoles, through mild nitrosation of indoles (Chevalier et al., 2018).
Applications in Medicinal Chemistry
- Synthesis of 2-Azetidinone Derivatives : 3-Chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized from 6-nitro-1H-indazole. These compounds showed antibacterial, antifungal, antitubercular, and anti-inflammatory activities (Samadhiya et al., 2012).
- Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids, including derivatives of 6-nitro-1H-indazole, demonstrated potent antispermatogenic activity, impacting testicular weight and spermatogenesis (Corsi & Palazzo, 1976).
Cancer Research
- Antiproliferative and Antibacterial Activity : New benzo[g]indazoles functionalized with 6-nitro groups showed antiproliferative activity against lung carcinoma cell lines and antibacterial activity against N. gonorrhoeae (Cuartas et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-1H-indazole-3-carboxylic acid are Nitric Oxide Synthase (NOS), specifically inducible Nitric Oxide Synthase (iNOS) and endothelial Nitric Oxide Synthase (eNOS) . These enzymes play a crucial role in the production of Nitric Oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
The compound interacts with its targets (iNOS and eNOS) and inhibits their activity . This inhibition results in a decrease in the production of NO . NO is known to mediate tumoricidal and bactericidal actions in macrophages , thus the inhibition of NO production can have significant effects on these processes.
Result of Action
The primary molecular effect of this compound is the inhibition of NOS and the subsequent reduction in NO production . On a cellular level, this could lead to changes in processes regulated by NO, such as cell signaling, immune response, and vasodilation.
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, pH levels might affect the compound’s stability and activity, as some studies suggest that nitrosation of indoles occurs in a slightly acidic environment . .
Safety and Hazards
While specific safety and hazard information for “6-Nitro-1H-indazole-3-carboxylic acid” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Properties
IUPAC Name |
6-nitro-1H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFFHKDZNETBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630784 | |
Record name | 6-Nitro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857801-97-9 | |
Record name | 6-Nitro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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